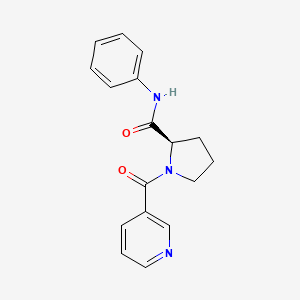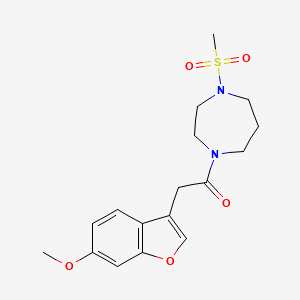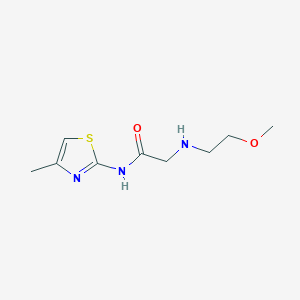
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide, also known as DIPA, is a chemical compound that has been found to have potential applications in scientific research. DIPA is a member of the indole family of compounds and is a derivative of the natural product tryptamine. In
Mécanisme D'action
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide acts as a selective inhibitor of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have a number of biochemical and physiological effects. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has a number of advantages and limitations for lab experiments. One advantage is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation is the need for further studies to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
Orientations Futures
There are a number of future directions for the research of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide. One direction is the further exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its effects on other cellular processes, such as cell proliferation and differentiation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with pyridine-2-ylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to give 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide as a white solid with a melting point of 172-174 °C.
Applications De Recherche Scientifique
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to act as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of neuronal signaling pathways. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-15-14(9-11)13(12(2)19-15)10-17(21)20-16-5-3-4-8-18-16/h3-9,19H,10H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWUWSXCPAZRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)